molecular formula C17H10Br2O4 B184404 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione CAS No. 6472-62-4

6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione

Cat. No. B184404
CAS RN: 6472-62-4
M. Wt: 438.1 g/mol
InChI Key: CYGWVUQMKRXIIM-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione is a chemical compound that belongs to the class of pyranones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the production of reactive oxygen species (ROS), which are implicated in cancer development and progression.
Biochemical and Physiological Effects:
Studies have shown that 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione has several biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to increase the activity of superoxide dismutase (SOD), an antioxidant enzyme that protects cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione. One area of interest is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound. Additionally, there is a need for further studies to evaluate the safety and toxicity of this compound in vivo. Finally, the potential applications of this compound in materials science, such as in the development of new polymers and nanomaterials, should also be explored.

Synthesis Methods

The synthesis of 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione involves the reaction of 2-methoxybenzaldehyde, malonic acid, and bromine in acetic acid. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and bromination. The final product is obtained after purification through recrystallization.

properties

CAS RN

6472-62-4

Molecular Formula

C17H10Br2O4

Molecular Weight

438.1 g/mol

IUPAC Name

6,8-dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione

InChI

InChI=1S/C17H10Br2O4/c1-22-14-5-3-2-4-10(14)15-8-13(20)11-6-9(18)7-12(19)16(21)17(11)23-15/h2-8H,1H3

InChI Key

CYGWVUQMKRXIIM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br

Origin of Product

United States

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